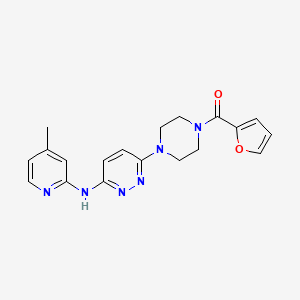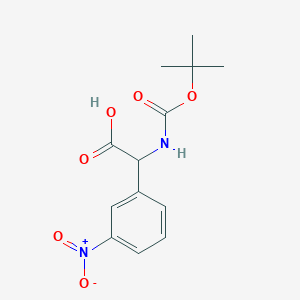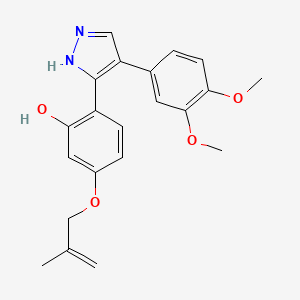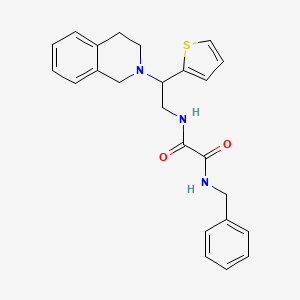![molecular formula C17H21N3O2 B2532481 6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930658-06-3](/img/structure/B2532481.png)
6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a novel uracil derivative . It has been synthesized through a four-component Pd-catalyzed reaction . Preliminary bioassays have shown that this compound exhibits fungicidal activity .
Synthesis Analysis
The synthesis of this compound involves a four-component Pd-catalyzed reaction . The compound is then isolated by column chromatography in good yield (73%) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . FT-IR can provide information about the functional groups present . GC-MS can provide information about the molecular weight and structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . FT-IR can provide information about the functional groups present . GC-MS can provide information about the molecular weight and structure .Applications De Recherche Scientifique
Pyrimidine Derivatives in Antiretroviral Therapy
Pyrimidine derivatives have been identified as a versatile core for the development of antiretroviral agents. A study by Romeo et al. (2019) demonstrated that certain pyrimidine-2,4-diones linked to an isoxazolidine nucleus exhibited potent anti-HIV (human immunodeficiency virus) activity. These compounds showed HIV reverse transcriptase inhibitor activity and inhibited HIV infection at low micromolar concentrations without toxicity, highlighting their potential in designing new HIV RT inhibitors (Romeo et al., 2019).
Antithrombotic Applications
Furrer et al. (1994) synthesized new antithrombotic compounds, including 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione derivatives, showcasing favorable cerebral and peripheral effects. These compounds were developed through methods yielding pyrido[4,3-d]pyrimidine-2,4-diones, demonstrating the therapeutic potential of pyrimidine derivatives in antithrombotic therapy (Furrer et al., 1994).
Antibacterial and Antitumor Activities
The structural motif of pyrido[1,2-a] pyrimidine, similar to the compound of interest, has been explored for its antibacterial and antitumor properties. Alwan et al. (2014) synthesized new Schiff bases of pyridopyrimidine derivatives with certain amino acids, demonstrating significant antibacterial and antifungal activities. These findings suggest the utility of pyrimidine derivatives in developing antibacterial and antitumor agents, providing a foundation for further exploration in this area (Alwan et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methylphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)8-20-9-13-14(16(20)21)15(19-17(22)18-13)12-6-4-11(3)5-7-12/h4-7,10,15H,8-9H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKNEQMGAJCKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)C)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methyl}morpholine](/img/structure/B2532399.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2532400.png)





![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/structure/B2532410.png)
![2-(2-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2532412.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2532413.png)



